

BMS-P5 Free Base: A Technical Guide to a Novel PAD4 Inhibitor

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Compound of Interest		
Compound Name:	BMS-P5 free base	
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This technical guide provides an in-depth overview of **BMS-P5** free base, a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4). It details its chemical properties, mechanism of action, experimental protocols, and its role in the context of multiple myeloma and neutrophil extracellular trap (NET) formation.

Core Compound Information

Property	Value	Reference
CAS Number	1550371-22-6	[1][2][3]
Molecular Weight	472.58 g/mol	[4]
Molecular Formula	C27H32N6O2	[4]
Synonyms	BMS-P5, BMSP5	

Mechanism of Action and Therapeutic Potential

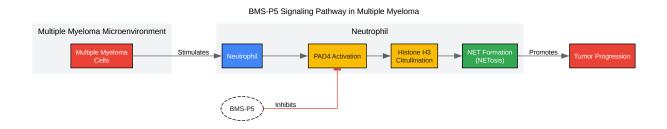
BMS-P5 is a selective and orally active inhibitor of PAD4 with an IC₅₀ of 98 nM. It demonstrates high selectivity for PAD4 over other PAD isoforms (PAD1, PAD2, and PAD3). The primary mechanism of action of BMS-P5 involves the inhibition of PAD4-mediated citrullination of histone H3. This process is a critical step in the formation of neutrophil extracellular traps (NETs), which are implicated in the progression of various diseases, including cancer.



In the context of multiple myeloma (MM), tumor cells have been shown to induce NET formation, which can promote disease progression. BMS-P5 effectively blocks this MM-induced NET formation. Studies have demonstrated that administration of BMS-P5 can delay the onset of symptoms and prolong survival in a syngeneic mouse model of multiple myeloma. This suggests that targeting PAD4 with BMS-P5 may be a promising therapeutic strategy for multiple myeloma.

Signaling Pathway

The signaling pathway involving BMS-P5 centers on its inhibition of PAD4 and the subsequent prevention of NETosis. In multiple myeloma, the tumor microenvironment stimulates neutrophils, leading to the activation of PAD4. Activated PAD4 then catalyzes the citrullination of arginine residues on histones, a key event that leads to chromatin decondensation and the release of NETs. These NETs can then contribute to tumor progression. BMS-P5 intervenes by directly inhibiting PAD4, thereby blocking histone citrullination and preventing the formation of NETs.



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Caption: BMS-P5 inhibits PAD4-mediated NET formation in multiple myeloma.

Experimental Protocols

The following are key experimental protocols adapted from the foundational study by Li et al., 2020 in Molecular Cancer Therapeutics.



PAD Enzyme Inhibition Assay

Objective: To determine the inhibitory potency of BMS-P5 against PAD enzymes.

Methodology:

- Recombinant human PAD enzymes (PAD1, PAD2, PAD3, or PAD4) are incubated with recombinant histone H3 as a substrate.
- The reaction is carried out in a buffer containing 100 mM Tris (pH 7.5), 2 mM DTT, and 0.65 mM CaCl₂.
- BMS-P5 is added at varying concentrations to determine its inhibitory effect.
- The level of citrullinated histone H3 is detected and quantified using either an immunoblot with LiCor quantitation or an ELISA-based assay.
- For the ELISA, an anti-citrullinated histone H3 rabbit polyclonal antibody is used, followed by a secondary antibody conjugated to either IRDye 800CW or HRP for detection.

In Vitro NET Formation Assay

Objective: To evaluate the effect of BMS-P5 on NET formation induced by multiple myeloma cells.

Methodology:

- Neutrophils are isolated from human peripheral blood or mouse bone marrow.
- The isolated neutrophils are pre-treated with BMS-P5 (e.g., 1 μM) for 30 minutes.
- Conditioned medium from multiple myeloma cell lines (e.g., RPMI-8226, MM.1S, DP42, or 5TGM1) or a calcium ionophore is used to stimulate NET formation.
- The cells are incubated for a specified period (e.g., 45 minutes for calcium ionophore, 8 hours for conditioned medium).



 NET formation is visualized and quantified by fluorescence microscopy, typically by staining for extracellular DNA and citrullinated histones.

In Vivo Murine Model of Multiple Myeloma

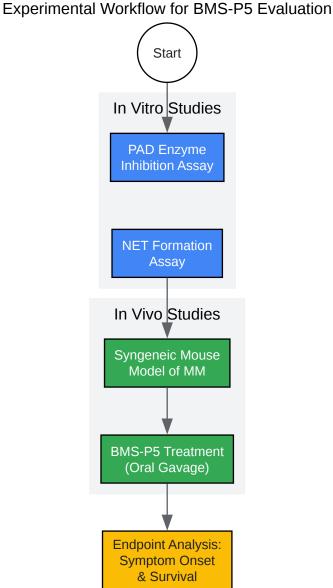
Objective: To assess the in vivo efficacy of BMS-P5 in a mouse model of multiple myeloma.

Methodology:

- A syngeneic mouse model of multiple myeloma is established by intravenous injection of DP42 tumor cells into C57BL/6 x FVB/N F1 mice.
- Beginning on day 3 post-tumor cell injection, mice are treated with BMS-P5 (e.g., 50 mg/kg) or a vehicle control.
- BMS-P5 is administered via oral gavage twice daily.
- The onset of disease symptoms (e.g., paralysis, hunched posture) and overall survival are monitored.

Experimental Workflow Diagram





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Caption: Workflow for evaluating BMS-P5's efficacy from in vitro to in vivo.

Conclusion

BMS-P5 free base is a valuable research tool for investigating the role of PAD4 and NETosis in various pathological conditions, particularly in multiple myeloma. Its high selectivity and oral bioavailability make it a promising candidate for further preclinical and clinical development. This guide provides a foundational understanding for researchers and drug development professionals working with this novel PAD4 inhibitor.



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 [https://www.benchchem.com/product/b2449914#bms-p5-free-base-cas-number-and-molecular-weight]

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